Z-Phe-ser-ome

Descripción general

Descripción

Z-Phe-ser-ome is a synthetic peptide compound composed of three amino acids: benzyloxycarbonyl-L-phenylalanine, serine, and methionine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-Phe-ser-ome typically involves solid-phase peptide synthesis (SPPS), a method developed by Merrifield. In this process, the peptide chain is assembled step-by-step on an insoluble resin support. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by sequential addition of the protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS. This method allows for the efficient and scalable synthesis of peptides with high purity and yield. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process .

Análisis De Reacciones Químicas

Types of Reactions

Z-Phe-ser-ome undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.

Substitution: The serine hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Alkylated or acylated serine derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Z-Phe-Ser-OMe

The synthesis of this compound typically involves the coupling of Z-protected phenylalanine (Phe) with serine (Ser) methyl ester. Recent advancements have shown that using reactive extrusion techniques can enhance yield and reduce epimerization during synthesis. For example, studies have demonstrated that Z-Phe-Val-OtBu and Z-Ala-Phg-OtBu can be synthesized with yields exceeding 96% under optimized conditions, showcasing the efficiency of modern synthetic methods .

Applications in Peptide Research

This compound is primarily utilized in peptide synthesis and modification. Its applications include:

- Peptide Bond Formation : The compound serves as a building block for constructing larger peptides, particularly in studies focusing on dipeptides and tripeptides. Its ability to form stable bonds without significant epimerization makes it a valuable tool in peptide chemistry .

- Studying Protein Interactions : Research has indicated that peptides containing this compound can be used to investigate molecular recognition processes between peptides and proteins, particularly when combined with synthetic receptors like cucurbiturils. These interactions are crucial for understanding biological mechanisms and designing new therapeutic agents .

- Drug Development : Due to its structural properties, this compound has potential applications in drug design, particularly in creating peptide-based drugs that target specific biological pathways. Its incorporation into larger peptide frameworks can enhance the pharmacological profiles of these compounds .

Reactive Extrusion Techniques

A study demonstrated the successful synthesis of this compound using reactive extrusion methods, achieving high yields while minimizing the formation of undesired diastereomers. The researchers reported that the optimized conditions allowed for a single diastereomer to be produced, confirmed through NMR analysis .

Molecular Recognition

In another study exploring supramolecular systems, this compound was incorporated into peptide sequences to evaluate its binding efficiency with cucurbituril receptors. The results indicated strong binding affinities, suggesting potential applications in drug delivery systems where precise molecular recognition is essential .

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Epimerization Risk | Time Required |

|---|---|---|---|

| Classical Solution Synthesis | 70-85 | Moderate | Hours |

| Reactive Extrusion | 95+ | Low | Minutes |

The table above illustrates the advantages of reactive extrusion over classical methods, highlighting its efficiency and lower risk of epimerization.

Mecanismo De Acción

The mechanism of action of Z-Phe-ser-ome involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Z-Phe-Phe-ome: Another synthetic peptide with similar structural features but different biological activities.

Z-Glu-Tyr-ome: A peptide with distinct amino acid composition and applications.

Ac-Phe-Tyr-ome: A peptide used in studies of enzyme specificity and mechanism.

Uniqueness

Z-Phe-ser-ome is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of benzyloxycarbonyl-L-phenylalanine, serine, and methionine allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Actividad Biológica

Z-Phe-ser-ome, a synthetic peptide composed of benzyloxycarbonyl-L-phenylalanine (Z-Phe), serine (Ser), and methionine (ome), is gaining attention in various fields of biological and medicinal research. This article explores its biological activity, synthesis methods, and potential applications based on recent scientific findings.

Chemical Structure and Synthesis

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a resin-bound C-terminal amino acid. Key reagents used in this process include:

- Dicyclohexylcarbodiimide (DCC) : Facilitates peptide bond formation.

- N-hydroxybenzotriazole (HOBt) : Enhances coupling efficiency.

The final product is obtained after cleavage from the resin and deprotection of functional groups, which allows for the exploration of its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions occur through:

- Hydrogen bonding

- Hydrophobic interactions

- Electrostatic interactions

Such binding can modulate the activity of target proteins, leading to significant biological effects.

Biological Activity and Applications

This compound exhibits a range of biological activities that make it valuable in research and therapeutic contexts:

1. Protein-Protein Interactions

This compound is utilized as a model compound for studying protein-protein interactions. Its structural features allow researchers to investigate how peptides can influence the binding and activity of proteins, which is crucial in understanding cellular processes.

2. Enzyme-Substrate Specificity

The peptide has been employed to explore enzyme-substrate specificity. By modifying its structure, researchers can assess how changes in amino acid composition affect enzyme activity, providing insights into enzyme mechanisms.

3. Therapeutic Potential

Research indicates that this compound may serve as a scaffold for drug delivery systems or tissue engineering applications. Its unique properties allow it to be tailored for specific therapeutic uses, enhancing the efficacy of drug formulations .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other synthetic peptides:

| Compound | Composition | Biological Activity |

|---|---|---|

| Z-Phe-Phe-ome | Z-Phe + Phenylalanine | Antimicrobial properties |

| Z-Glu-Tyr-ome | Z-Glu + Tyrosine | Neuroprotective effects |

| Ac-Phe-Tyr-ome | Acetylated Phe + Tyrosine | Enzyme specificity studies |

This compound stands out due to its specific sequence that allows for versatile applications across various fields.

Case Studies

Recent studies highlight the effectiveness of this compound in different experimental setups:

Study 1: Antimicrobial Activity

In a study assessing antimicrobial peptides, analogs incorporating serine residues demonstrated enhanced activity against bacterial biofilms. The incorporation of this compound showed promising results in inhibiting biofilm formation, suggesting its potential use in developing new antimicrobial agents .

Study 2: Drug Delivery Systems

Research on prodrugs linked to serine derivatives revealed that this compound could enhance the oral bioavailability of antiviral compounds. The study indicated that modifying drug structures with this peptide could lead to improved therapeutic outcomes in vivo .

Propiedades

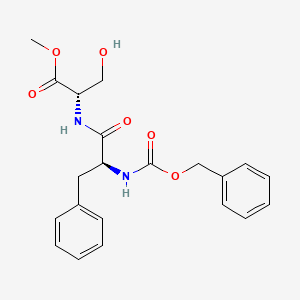

IUPAC Name |

methyl (2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6/c1-28-20(26)18(13-24)22-19(25)17(12-15-8-4-2-5-9-15)23-21(27)29-14-16-10-6-3-7-11-16/h2-11,17-18,24H,12-14H2,1H3,(H,22,25)(H,23,27)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRVHVAOTRUOLA-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427742 | |

| Record name | AC1OEBWL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23828-09-3 | |

| Record name | AC1OEBWL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.